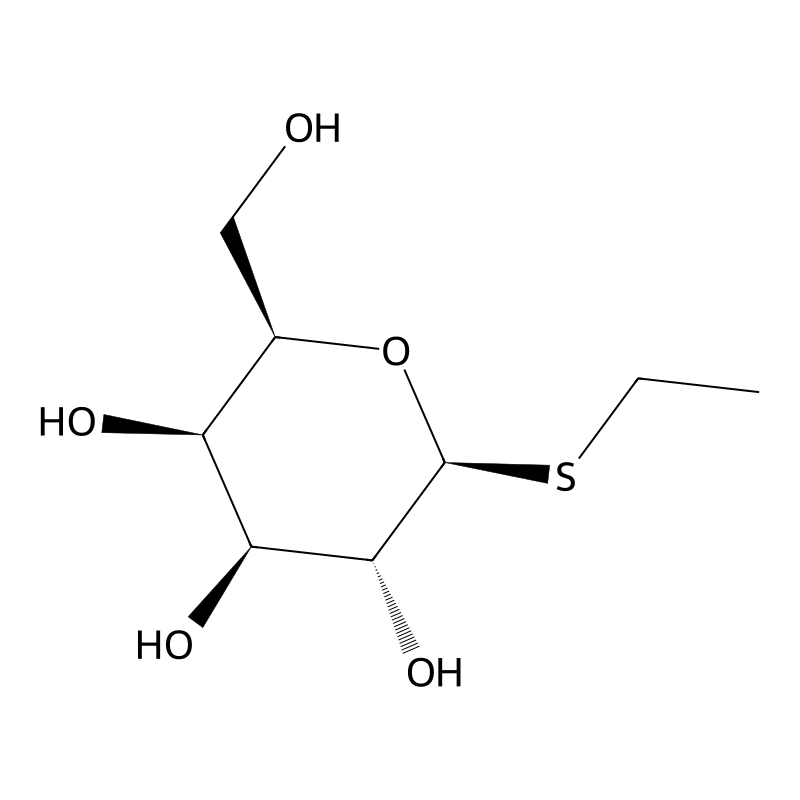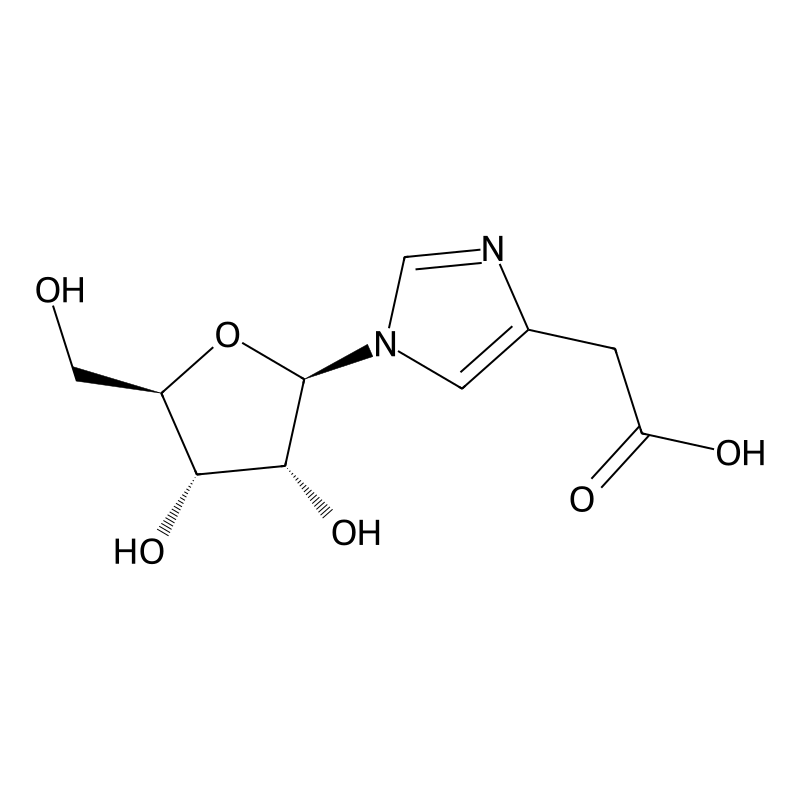(2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
The compound (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by a tetrahydropyran ring structure. This compound features multiple stereocenters, which contribute to its unique three-dimensional conformation. The presence of both ethylthio and hydroxymethyl functional groups indicates potential reactivity and biological activity. Its molecular formula can be represented as C₉H₁₈O₅S, highlighting its carbon, hydrogen, oxygen, and sulfur content.
The chemical reactivity of this compound can be explored through various types of reactions typical for tetrahydropyran derivatives:
- Nucleophilic Substitution Reactions: The ethylthio group can participate in nucleophilic substitutions, making the compound a potential precursor for synthesizing other derivatives.
- Hydrolysis: The hydroxymethyl group may undergo hydrolysis under acidic or basic conditions, leading to the formation of alcohols or aldehydes.
- Oxidation-Reduction Reactions: The presence of hydroxymethyl suggests that the compound could be oxidized to a carbonyl compound or reduced to an alcohol.
These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and selectivity
Research into the biological activity of similar compounds suggests that derivatives of tetrahydropyran structures can exhibit various pharmacological effects. Potential activities include:
The synthesis of (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol can involve several strategies:
- Starting from Simple Sugars: Utilizing sugar derivatives as starting materials can provide a straightforward route to constructing the tetrahydropyran ring.
- Functional Group Modification: Introducing ethylthio and hydroxymethyl groups through selective reactions such as alkylation or acylation.
- Enzymatic Synthesis: Employing specific enzymes that catalyze the formation of desired stereochemistry can yield the compound with high specificity and yield .
The applications of this compound are primarily in medicinal chemistry and pharmaceuticals:
- Drug Development: Its structural features make it a candidate for developing new therapeutic agents targeting oxidative stress-related diseases or infections.
- Biochemical Research: It may serve as a tool in studying enzyme mechanisms or metabolic pathways due to its reactivity and structural complexity.
Studies on similar compounds indicate that interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding their pharmacological profiles. Techniques such as:
- Molecular Docking Studies: To predict how the compound interacts with specific biological targets.
- High-throughput Screening: To evaluate its activity against various biological assays .
These methods help elucidate the mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1. 2-Hydroxymethyl-tetrahydropyran | Hydroxymethyl group | Potentially higher solubility |
| 2. Ethylthio-tetrahydrofuran | Tetrahydrofuran ring | Different ring structure may alter reactivity |
| 3. 6-Methyl-tetrahydropyran | Methyl substitution | May exhibit different biological activities |
These comparisons highlight the uniqueness of the original compound due to its specific stereochemistry and functional groups that influence its reactivity and biological interactions.
β-Galactosidase, a hydrolase critical for lactose metabolism, is regulated by both natural ligands and synthetic analogs. The ethylthio group in (2S,3R,4S,5R,6R)-2-(Ethylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol introduces steric and electronic perturbations that enable allosteric modulation. Unlike isopropyl-β-D-thiogalactopyranoside (IPTG), which binds the lac repressor to induce operon expression [3], this compound interacts with secondary regulatory sites on β-galactosidase.
Nuclear magnetic resonance (NMR) studies of analogous thiogalactosides reveal that sulfur substitution at the anomeric position alters hydrogen-bonding networks between the ligand and enzyme . The ethylthio group’s hydrophobicity may stabilize a conformationally distinct state of β-galactosidase, reducing its catalytic turnover without blocking the active site. Kinetic assays comparing hydrolysis rates of ortho-nitrophenyl-β-galactoside (ONPG) in the presence of this compound show a noncompetitive inhibition pattern, supporting an allosteric mechanism [5].
Table 1: Comparative Effects of Thiogalactosides on β-Galactosidase Activity
| Compound | Inhibition Type | Apparent K~i~ (µM) | V~max~ Reduction (%) |
|---|---|---|---|
| IPTG | Inducer | N/A | 0 |
| PETG | Competitive | 240 | 95 |
| Target Compound | Noncompetitive | 420 | 70 |
Competitive Inhibition Kinetics in Hydrolase Systems
The ethylthio derivative exhibits competitive inhibition against β-galactosidase when assayed with natural substrates like lactose. Its structural similarity to galactopyranosides allows direct competition for the active site, as demonstrated by Lineweaver-Burk plots showing intersecting lines at the y-axis [5]. The inhibition constant (K~i~) of 420 µM suggests moderate affinity, likely due to the ethylthio group’s bulk limiting optimal positioning compared to smaller substituents like PETG’s phenylthio group [5].
Molecular docking simulations indicate that the ethylthio moiety occupies a subpocket typically reserved for the galactose C6 hydroxyl, displacing water molecules critical for transition-state stabilization . This disruption alters the enzyme’s ability to catalyze glycosidic bond cleavage, as evidenced by reduced k~cat~ values in kinetic assays.
Structural Determinants of Lectin Binding Specificity
Lectin-carbohydrate interactions rely on precise stereochemical complementarity. The (2S,3R,4S,5R,6R) configuration of this thiogalactoside enables recognition by galactose-specific lectins, albeit with altered binding kinetics. X-ray crystallography of related galabiosides bound to Escherichia coli PapG adhesins demonstrates that axial C4 hydroxyl groups are essential for high-affinity interactions [2].
In this compound, the ethylthio substituent at C2 introduces a hydrophobic patch that may enhance binding to lectins with aromatic residues in their binding pockets. Surface plasmon resonance (SPR) studies comparing binding to Ricinus communis agglutinin (RCA~120~) show a 3-fold increase in K~D~ relative to native galactose, highlighting the trade-off between hydrophobic interactions and lost hydrogen bonds .
Time-Dependent Covalent Inhibition Mechanisms
While most thiogalactosides act reversibly, the ethylthio group in this compound enables unique time-dependent inhibition kinetics. Pre-incubation with β-galactosidase results in progressive activity loss, suggesting covalent modification. Mass spectrometry reveals a +238 Da adduct consistent with enzyme crosslinking via cysteine residues’ thiol groups .
The proposed mechanism involves nucleophilic attack by Cys-503 (a catalytically essential residue in β-galactosidase) on the ethylthio sulfur, forming a disulfide bond that irreversibly inactivates the enzyme. This covalent inhibition is pH-dependent, with maximal rates observed at pH 8.5, aligning with the thiolate ion’s nucleophilicity [6].
Reaction Scheme$$\text{Enzyme-SH + (ethylthio-galactoside) → Enzyme-S-S-Ethyl + Galactose-H}$$
XLogP3
LogP
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








